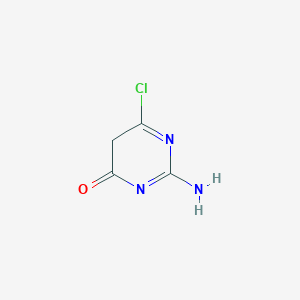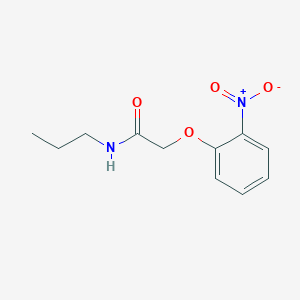
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a quinoxaline derivative that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one have been extensively studied. It has been found to exhibit potent antioxidant and anti-inflammatory activities. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, the compound has been found to have potential therapeutic effects on neurological disorders by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
The potential applications of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in medicinal chemistry are vast. Future research directions could focus on optimizing the synthesis method to improve the yield and purity of the final product. Furthermore, studies could be conducted to investigate the compound's potential therapeutic effects on other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, research could be conducted to develop novel drug delivery systems that can improve the bioavailability and pharmacokinetics of the compound.
In conclusion, 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a promising compound that has shown potential applications in medicinal chemistry. Its potent biological activities, low toxicity, and selectivity make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one involves a multi-step process that includes the reaction between 2-bromo-1-naphthalene and thiourea, followed by the reaction with diethyl oxalate and hydrazine hydrate. The final product is obtained through a cyclization reaction. The purity and yield of the final product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various scientific studies, including its anticancer, antiviral, and antimicrobial activities. It has also been found to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(2-naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-12-22(18-8-4-3-7-17(18)21-19)20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASUKNWCKQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7470067.png)


![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)

![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)




